molecular formula C19H15ClN2O2 B11227382 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11227382
M. Wt: 338.8 g/mol
InChI Key: DNZGVGXDBBDNMX-CIAFOILYSA-N
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Description

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring substituted with a hydroxyl group and a carbohydrazide moiety, which is further modified with a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-hydroxynaphthalene-2-carbohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or interfering with cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]cyclopropanecarbohydrazide
  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide

Uniqueness

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide stands out due to its unique combination of a naphthalene ring with a hydroxyl group and a carbohydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,1H3,(H,22,24)/b21-12+

InChI Key

DNZGVGXDBBDNMX-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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